

# Physical and chemical properties of Triazolo[4,3-a]pyridine-3-thiol

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## Compound of Interest

Compound Name: [1,2,4]Triazolo[4,3-a]pyridine-3-thiol

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An In-depth Technical Guide on the Core Physical and Chemical Properties of Triazolo[4,3-a]pyridine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, including its tautomeric nature, spectral characteristics, and synthetic methodologies. The information is presented to support further research and development involving this versatile scaffold.

## Physical and Chemical Properties

Triazolo[4,3-a]pyridine-3-thiol, also known by its IUPAC name 2H-[1,2]triazolo[4,3-a]pyridine-3-thione, is a stable solid at room temperature.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C6H5N3S	[1]
Molecular Weight	151.19 g/mol	[1]
Appearance	Solid (form may vary)	Assumed based on general properties
Melting Point	Not explicitly found in searches	
Solubility	Not explicitly found in searches	
pKa	Not explicitly found in searches	
CAS Number	6952-68-7	[1]

## Tautomerism

A critical aspect of the chemistry of Triazolo[4,3-a]pyridine-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms.[3][4][5] The thione form is generally considered to be the more stable tautomer in the gas phase and in solution.[3][5] This equilibrium is crucial as it influences the compound's reactivity and its interactions in biological systems.

Caption: Thiol-thione tautomerism of Triazolo[4,3-a]pyridine-3-thiol.

## Synthesis

The synthesis of the[1][2]triazolo[4,3-a]pyridine core can be achieved through various methods. A common approach involves the cyclization of a 2-hydrazinopyridine derivative.

## Experimental Protocol: Synthesis from 2-Hydrazinopyridine

This protocol describes a general method for the synthesis of the triazolo[4,3-a]pyridine scaffold, which can be adapted for the synthesis of the 3-thiol derivative.

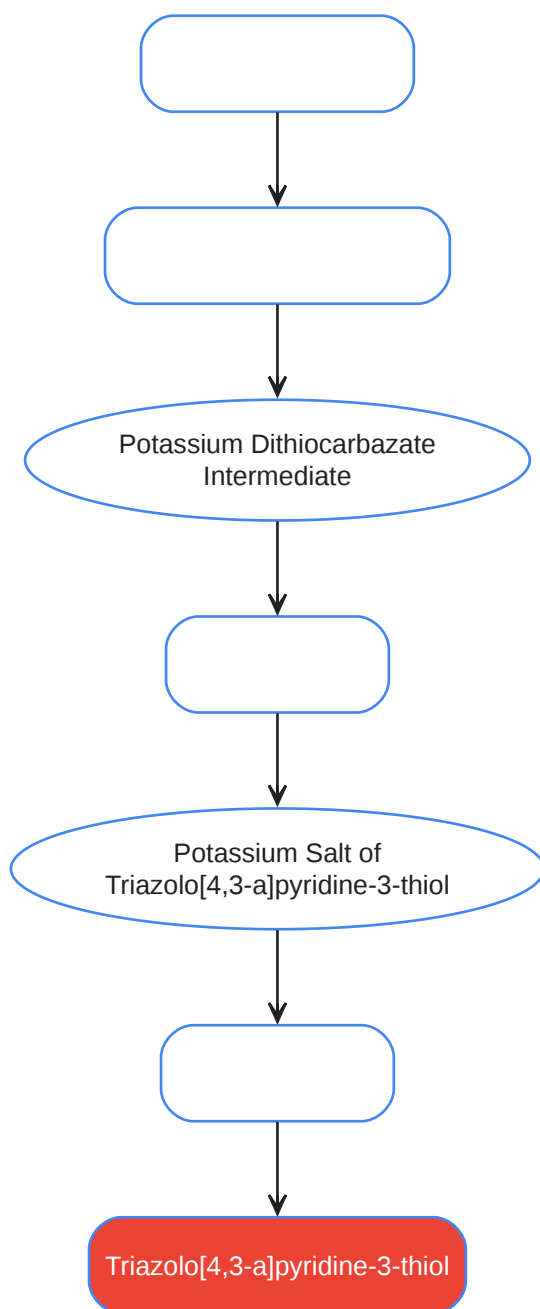
Materials:

- 2-Hydrazinopyridine

- Carbon disulfide (CS<sub>2</sub>)
- Ethanol
- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl)

Procedure:

- Step 1: Formation of the Dithiocarbazate Intermediate
  - Dissolve 2-hydrazinopyridine in ethanol in a round-bottom flask.
  - Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.
  - Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.
  - Stir the reaction mixture at room temperature for several hours. The potassium dithiocarbazate intermediate will precipitate.
  - Filter the precipitate, wash with cold ethanol, and dry.
- Step 2: Cyclization to Triazolo[4,3-a]pyridine-3-thiol
  - Suspend the dried potassium dithiocarbazate in water.
  - Heat the suspension to reflux. The cyclization reaction will occur, leading to the formation of the potassium salt of Triazolo[4,3-a]pyridine-3-thiol.
  - After cooling, acidify the solution with dilute hydrochloric acid to precipitate the final product.
  - Filter the solid, wash thoroughly with water, and dry to obtain Triazolo[4,3-a]pyridine-3-thiol.



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Caption: General synthesis workflow for Triazolo[4,3-a]pyridine-3-thiol.

## Spectral Data

The structural elucidation of Triazolo[4,3-a]pyridine-3-thiol and its derivatives relies on various spectroscopic techniques.

Spectroscopic Data	Observed Characteristics
<sup>13</sup> C NMR	Spectral data is available in public databases like PubChem.[1]
Mass Spectrometry	The NIST Mass Spectrometry Data Center provides mass spectral data.[1]
IR Spectroscopy	IR spectra are available, with characteristic peaks for the thione C=S and N-H bonds.[1]

## Reactivity

The reactivity of Triazolo[4,3-a]pyridine-3-thiol is characterized by the interplay of the triazole and pyridine rings, and the exocyclic sulfur atom.

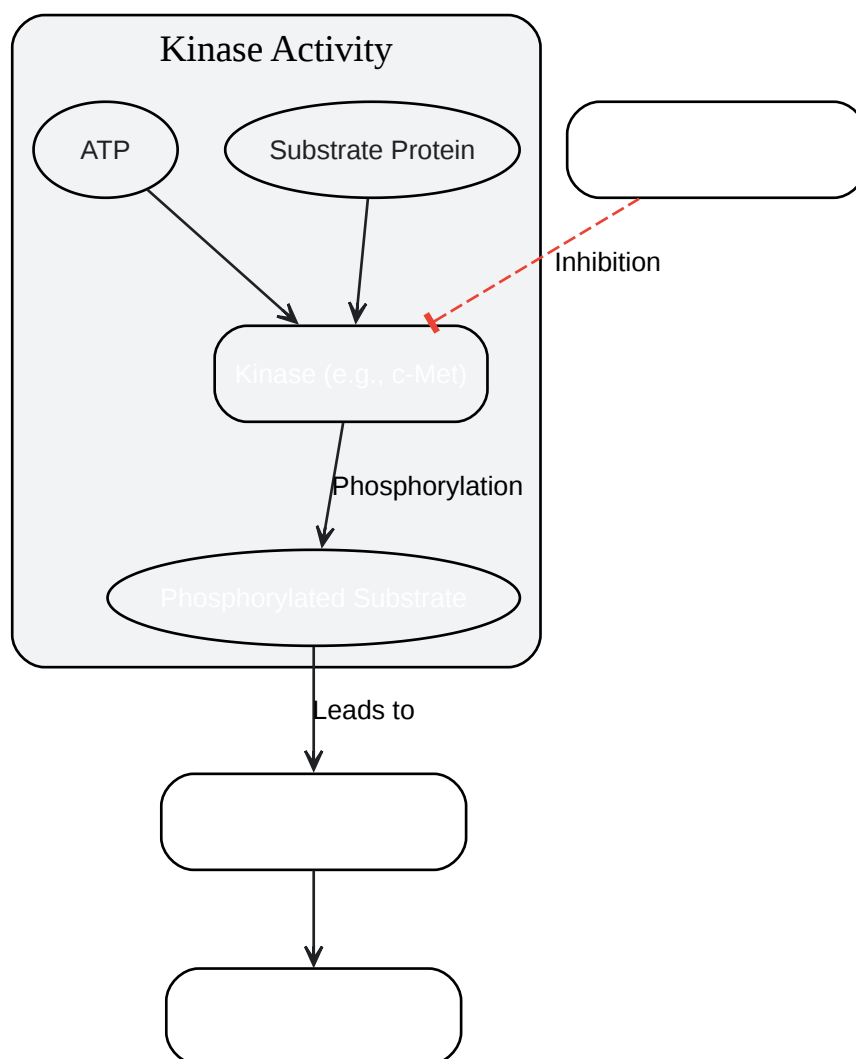
- **Alkylation:** The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles to yield 3-(alkylthio)-[1][2]triazolo[4,3-a]pyridines.
- **Oxidation:** The thiol/thione group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.
- **Electrophilic Aromatic Substitution:** The pyridine ring can undergo electrophilic substitution, although the fused triazole ring is generally deactivating. The position of substitution is influenced by the electronic effects of the triazole ring.
- **Ring-Opening Reactions:** Under harsh conditions, such as strong acid or base, the triazole ring can undergo ring-opening reactions.

## Biological Significance

Derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have shown a wide range of biological activities, making this core structure attractive for drug discovery.

- **Anticancer Activity:** Certain derivatives have been investigated as potent and selective c-Met kinase inhibitors, showing promise in preclinical cancer models.[6]

- Antibacterial and Antifungal Activity: The fused triazole ring system is a common pharmacophore in antimicrobial agents.[7][8]
- Enzyme Inhibition: The[1][2]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[9]



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Caption: Inhibition of a kinase signaling pathway by a Triazolo[4,3-a]pyridine derivative.

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